molecular formula C55H100O6 B13385358 (1-Hexadecanoyloxy-3-octadeca-9,12-dienoyloxypropan-2-yl) octadec-9-enoate

(1-Hexadecanoyloxy-3-octadeca-9,12-dienoyloxypropan-2-yl) octadec-9-enoate

Cat. No.: B13385358
M. Wt: 857.4 g/mol
InChI Key: KGLAHZTWGPHKFF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol can be synthesized through esterification reactions involving glycerol and the respective fatty acids (palmitic acid, oleic acid, and linoleic acid). The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions .

Industrial Production Methods: In industrial settings, the compound is often produced through enzymatic transesterification processes. Lipases are used to catalyze the reaction between glycerol and the fatty acids, resulting in a more efficient and environmentally friendly production method.

Comparison with Similar Compounds

Uniqueness: 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol is unique due to its specific combination of fatty acids, which provides distinct physical and chemical properties. Its presence in various seed and vegetable oils contributes to their nutritional value and stability .

Biological Activity

The compound (1-Hexadecanoyloxy-3-octadeca-9,12-dienoyloxypropan-2-yl) octadec-9-enoate , also known as a type of glycerolipid, is of significant interest in biological research due to its potential therapeutic applications and its role in various biological processes. This article reviews the biological activity of this compound, focusing on its molecular structure, biochemical properties, and relevant research findings.

Molecular Structure and Properties

The compound's molecular formula is C55H102O6C_{55}H_{102}O_6, and it features a complex structure that includes multiple fatty acid chains. The main components are:

  • Hexadecanoyloxy (palmitic acid derivative)
  • Octadecadienoic acid (linoleic acid derivative)
  • Octadecenoate (oleic acid derivative)

This configuration suggests that the compound may exhibit properties associated with both saturated and unsaturated fatty acids, influencing its biological interactions.

Chemical Structure

Chemical Structure

1. Antioxidant Properties

Research indicates that compounds with similar fatty acid structures can exhibit antioxidant activities. For instance, linoleic acid has been shown to reduce oxidative stress in cellular models, potentially contributing to the protective effects against various diseases .

2. Anti-inflammatory Effects

Glycerolipids have been linked to anti-inflammatory responses. Studies suggest that the presence of unsaturated fatty acids in the compound may modulate inflammatory pathways by reducing cytokine production and inhibiting pro-inflammatory signaling pathways .

3. Role in Lipid Metabolism

The compound may influence lipid metabolism through its structural components. For example, the presence of palmitoyl and oleoyl groups can affect membrane fluidity and lipid signaling, which are crucial for cellular functions such as insulin sensitivity and energy homeostasis .

Case Study 1: Glycerolipids in Cardiovascular Health

A study examined the effects of glycerolipids on cardiovascular health, highlighting that certain glycerolipid compositions could lower LDL cholesterol levels and improve endothelial function. The study suggested that compounds like This compound might share similar benefits due to their fatty acid profiles .

Case Study 2: Anti-cancer Properties

Another investigation focused on the anti-cancer potential of fatty acid derivatives. The results indicated that specific glycerolipids could induce apoptosis in cancer cells while sparing normal cells, suggesting a therapeutic window for compounds like This compound .

Research Findings Summary Table

Biological Activity Effect Reference
AntioxidantReduces oxidative stress
Anti-inflammatoryModulates inflammatory pathways
Lipid metabolismInfluences insulin sensitivity
Cardiovascular healthLowers LDL cholesterol
Anti-cancerInduces apoptosis in cancer cells

Properties

IUPAC Name

(1-hexadecanoyloxy-3-octadeca-9,12-dienoyloxypropan-2-yl) octadec-9-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H100O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h16,19,25-28,52H,4-15,17-18,20-24,29-51H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGLAHZTWGPHKFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H100O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

857.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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